molecular formula C10H10N2O3 B12872561 3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione

3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione

Cat. No.: B12872561
M. Wt: 206.20 g/mol
InChI Key: IKVDHUNZLBQAQU-YVMONPNESA-N
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Description

3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione is a heterocyclic compound that features both imidazolidine and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione typically involves the condensation of 3-ethylimidazolidine-2,4-dione with furan-3-carbaldehyde. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced imidazolidine derivatives.

    Substitution: Various substituted imidazolidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-(furan-3-ylmethylene)imidazolidine-2,4-dione is unique due to the presence of both furan and imidazolidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for a wide range of applications and makes it a versatile compound in research and industry.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(5Z)-3-ethyl-5-(furan-3-ylmethylidene)imidazolidine-2,4-dione

InChI

InChI=1S/C10H10N2O3/c1-2-12-9(13)8(11-10(12)14)5-7-3-4-15-6-7/h3-6H,2H2,1H3,(H,11,14)/b8-5-

InChI Key

IKVDHUNZLBQAQU-YVMONPNESA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=COC=C2)/NC1=O

Canonical SMILES

CCN1C(=O)C(=CC2=COC=C2)NC1=O

Origin of Product

United States

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